molecular formula C14H16INO2 B2436537 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one CAS No. 1022318-42-8

3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one

Cat. No.: B2436537
CAS No.: 1022318-42-8
M. Wt: 357.191
InChI Key: XYKWIYFFCDABER-UHFFFAOYSA-N
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Description

3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is an organic compound with a complex structure that includes an iodine atom, a hydroxyphenyl group, and a dimethylcyclohexene ring

Properties

IUPAC Name

3-(2-hydroxyanilino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO2/c1-14(2)7-10(13(15)12(18)8-14)16-9-5-3-4-6-11(9)17/h3-6,16-17H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKWIYFFCDABER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)I)NC2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound followed by the introduction of the hydroxyphenyl group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while substitution of the iodine atom can result in various substituted cyclohexene derivatives.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that compounds structurally related to 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one exhibit notable anticancer properties. For instance, derivatives of cyclohexane-1,3-diones have shown significant activity against various cancer cell lines. A study reported that certain derivatives displayed IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 and MCF-7 cell lines, indicating strong antiproliferative effects .

Analgesic Properties

The compound has been explored for its potential as an analgesic agent. Research into similar cyclohexanols has indicated that they can serve as effective pain relief medications without the common side effects associated with opioids . The development of formulations containing this compound could lead to new therapeutic options for managing severe pain.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with various amines and halogenated compounds. The use of dimethylformamide-dimethylacetal in dry xylene has been reported as an effective method for synthesizing related compounds .

Structure Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the cyclohexene ring or the amino group can significantly influence its pharmacological properties. For example, modifications to the hydroxyl or iodo groups can enhance anticancer activity or improve solubility in biological systems.

Data Summary and Case Studies

Application Description IC50 Values (μg/mL) Reference
Anticancer ActivityTested against HCT-116 and MCF-7 cell lines1.9 - 7.52
Analgesic PropertiesPotential for pain relief without opioid-like side effectsN/A
Synthesis MethodReaction with dimethylformamide-dimethylacetal in dry xyleneN/A

Mechanism of Action

The mechanism of action of 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the iodine atom can influence the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Iodo-5,5-dimethylcyclohex-2-EN-1-one: Lacks the hydroxyphenyl group, resulting in different chemical properties and reactivity.

    3-((2-Hydroxyphenyl)amino)-5,5-dimethylcyclohex-2-EN-1-one:

Uniqueness

3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-EN-1-one is unique due to the presence of both the hydroxyphenyl group and the iodine atom, which confer distinct chemical properties and reactivity

Biological Activity

The compound 3-((2-Hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one is a derivative of cyclohexenone and has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H18INO2\text{C}_{15}\text{H}_{18}\text{I}\text{N}\text{O}_{2}

This compound features a cyclohexene core substituted with a hydroxyphenyl group and an iodine atom, which may influence its reactivity and biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antioxidant Properties : The presence of the hydroxy group contributes to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, suggesting it could be beneficial in treating inflammatory diseases.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantScavenging of free radicals
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory cytokines

Case Study 1: Anticancer Activity

A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth. The IC50 values were determined to be in the low micromolar range, indicating potent activity. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate immune responses and could be explored for therapeutic use in inflammatory conditions.

The biological activities of this compound can be attributed to several mechanisms:

  • Redox Activity : The hydroxy group enhances electron donation capabilities, facilitating antioxidant activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation pathways.
  • Gene Expression Modulation : Preliminary data suggest that this compound can alter the expression levels of genes associated with apoptosis and inflammation.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-((2-hydroxyphenyl)amino)-2-iodo-5,5-dimethylcyclohex-2-en-1-one?

Answer:
The synthesis typically involves a multi-step approach:

Core Formation : Start with a cyclohexenone derivative (e.g., 5,5-dimethylcyclohex-2-en-1-one). Introduce substituents via condensation reactions with amines or halogenation. For iodine incorporation, electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions is effective .

Amino Group Attachment : React the iodinated intermediate with 2-aminophenol in a nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling, depending on the reactivity of the iodine substituent. Use palladium catalysts for cross-coupling if steric hindrance is significant .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via TLC and confirm with 1H^1H-NMR .

Advanced: How does the iodine substituent influence the compound’s reactivity compared to halogenated analogs (e.g., Br or Cl)?

Answer:
The iodine atom’s large atomic radius and polarizability enhance:

  • Halogen Bonding : Stronger non-covalent interactions with biological targets (e.g., enzyme active sites) compared to Br or Cl, potentially increasing binding affinity .
  • Electrophilicity : Iodine’s lower electronegativity (compared to Cl or F) increases the electron density of the cyclohexenone ring, accelerating nucleophilic attack at the α,β-unsaturated carbonyl position. This impacts reaction pathways in further derivatization .
  • Stability : Iodine’s susceptibility to photolytic cleavage requires storage in amber vials under inert atmospheres to prevent degradation .

Basic: What analytical techniques are critical for structural validation of this compound?

Answer:

  • X-ray Crystallography : Use SHELXL for refinement to resolve the iodine position and confirm stereochemistry. ORTEP-3 is recommended for visualizing thermal ellipsoids and ring puckering (Cremer-Pople parameters) .
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR: Identify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm) and carbonyl carbons (δ ~200 ppm).
    • IR: Confirm the presence of C=O (1670–1700 cm1^{-1}) and N-H (3300–3500 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~428 g/mol) .

Advanced: How can conflicting crystallographic and spectroscopic data be resolved during structural analysis?

Answer:

  • Scenario : Discrepancy between NMR-deduced conformation (e.g., chair vs. boat cyclohexenone) and X-ray data.
  • Resolution Steps :
    • Re-refine Crystallographic Data : Check for twinning or disorder using SHELXL’s TWIN/BASF commands .
    • Dynamic NMR : Perform variable-temperature 1H^1H-NMR to detect ring-flipping dynamics (if resolution permits).
    • Computational Modeling : Compare DFT-optimized structures (e.g., Gaussian) with experimental data to identify energetically favorable conformers .
    • Validation Tools : Use Rfree_{\text{free}} values and residual density maps in crystallography to assess model accuracy .

Advanced: What strategies optimize yield in iodine-mediated coupling reactions for this compound?

Answer:

  • Catalyst Selection : Pd(OAc)2_2/XPhos systems improve coupling efficiency with aryl amines, minimizing dehalogenation side reactions .
  • Solvent Effects : Use DMF or THF for polar transition states; add molecular sieves to sequester moisture and prevent hydrolysis.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and iodine stability. Monitor via in situ IR for carbonyl intermediate formation .

Basic: What are the key safety considerations when handling this iodinated compound?

Answer:

  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation.
  • Light Sensitivity : Store in amber glass under argon to prevent photodecomposition.
  • Waste Disposal : Treat iodine-containing waste with Na2 _2S2 _2O3_3 to reduce iodine to non-volatile iodide before disposal .

Advanced: How does the compound’s cyclohexenone ring conformation affect its biological activity?

Answer:

  • Ring Puckering : Cremer-Pople parameters (e.g., θ, φ) quantify chair/half-chair distortions, influencing binding to planar enzyme active sites (e.g., kinase ATP pockets) .
  • Tautomerism : The α,β-unsaturated carbonyl system may adopt enol or keto forms, altering hydrogen-bonding interactions. Use UV-Vis (λmax_{\text{max}} ~280 nm) and 13C^{13}C-NMR (δC=O shifts) to characterize tautomeric states .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450). Include halogen-bonding parameters in force fields .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of iodine-mediated interactions under physiological conditions (e.g., solvation, pH 7.4) .

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